molecular formula C21H25ClN6O3 B2480855 1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898434-97-4

1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2480855
CAS No.: 898434-97-4
M. Wt: 444.92
InChI Key: WYMSOMAWPHNFAV-UHFFFAOYSA-N
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Description

1-{6-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane (CAS 898434-97-4) is a chemical compound with the molecular formula C21H25ClN6O3 and a molecular weight of 444.91 g/mol . This structured molecule features a pyridazine core linked to an azepane ring and a piperazine moiety that is further functionalized with a 2-chloro-4-nitrobenzoyl group. Compounds with pyridazine and piperazine substructures are of significant interest in medicinal chemistry and pharmacology research, as they are frequently explored for their potential biological activities . For instance, structurally related pyridazine derivatives have been documented in scientific literature for their potential analgesic and anti-inflammatory properties in preclinical research, offering alternatives to opioid-derived therapeutics . Furthermore, similar piperazine-containing compounds are investigated as potential inhibitors for various enzymes and have shown relevance in studies concerning inflammation and neurodegenerative diseases . Researchers utilize this high-quality compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening and assay development. Available in quantities from 2mg to 100mg with a guaranteed purity of 90% or higher, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-chloro-4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c22-18-15-16(28(30)31)5-6-17(18)21(29)27-13-11-26(12-14-27)20-8-7-19(23-24-20)25-9-3-1-2-4-10-25/h5-8,15H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMSOMAWPHNFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Formation

The synthesis begins with the preparation of 2-chloro-4-nitrobenzoyl chloride from 2-chloro-4-nitrobenzoic acid using thionyl chloride (1.2 equivalents) under reflux in dichloromethane. Catalytic N,N-dimethylformamide (DMF, 0.1 eq) accelerates the reaction, achieving >95% conversion within 3 hours.

Piperazine Acylation

Piperazine (1.05 eq) is treated with the acyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (2.5 eq) neutralizes HCl byproducts:

$$
\text{C}6\text{H}3\text{Cl(NO}2\text{)COCl} + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{C}6\text{H}3\text{Cl(NO}2\text{)CO-N-C}4\text{H}8\text{N} + \text{HCl}
$$

The product precipitates as a hydrochloride salt, yielding 88–92% after recrystallization from ethyl acetate/cyclohexane.

Preparation of 6-Chloropyridazin-3-yl-azepane

Azepane Functionalization

Azepane undergoes N-alkylation with 3,6-dichloropyridazine in dimethylacetamide (DMAc) at 80°C for 12 hours. Potassium carbonate (3 eq) facilitates the substitution at the 3-position, leaving the 6-chloro group intact for subsequent coupling:

$$
\text{C}5\text{H}{11}\text{N} + \text{C}4\text{H}2\text{Cl}2\text{N}2 \xrightarrow{\text{K}2\text{CO}3} \text{C}5\text{H}{11}\text{N-C}4\text{H}2\text{ClN}_2 + \text{KCl}
$$

Purification Challenges

Chromatographic separation (SiO₂, hexane/EtOAc 4:1) removes positional isomers, achieving 76% isolated yield. Residual isomers (<2%) are minimized via repetitive crystallization.

Final Coupling via Nucleophilic Aromatic Substitution

Reaction Optimization

The 6-chloropyridazin-3-yl-azepane (1 eq) reacts with 4-(2-chloro-4-nitrobenzoyl)piperazine (1.1 eq) in DMF at 100°C for 24 hours. Sodium hydride (1.5 eq) deprotonates the piperazine nitrogen, enhancing nucleophilicity:

$$
\text{C}{11}\text{H}{15}\text{ClN}3 + \text{C}{11}\text{H}{11}\text{ClN}3\text{O}_3 \xrightarrow{\text{NaH, DMF}} \text{Target} + \text{NaCl}
$$

Yield and Purity Data

Parameter Value
Reaction Scale 10 mmol
Conversion (HPLC) 94%
Isolated Yield 68%
Purity (RP-HPLC) 99.2%
Residual Solvents DMF <0.1%

Recrystallization from ethanol/water (3:1) removes unreacted starting materials, confirmed via LC-MS.

Alternative Synthetic Routes

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) reduces reaction time by 80% while maintaining comparable yields (65–67%).

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables iterative coupling, though overall yields remain inferior (42%) due to resin loading limitations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.52 (d, J=2.1 Hz, 1H, ArH), 8.21 (dd, J=8.5, 2.1 Hz, 1H, ArH), 7.89 (d, J=8.5 Hz, 1H, ArH), 4.12–4.08 (m, 4H, piperazine), 3.76–3.72 (m, 4H, piperazine), 3.45–3.40 (m, 1H, azepane), 2.95–2.85 (m, 2H, azepane), 1.70–1.50 (m, 8H, azepane).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₄ClN₅O₃ [M+H]⁺ 474.1543, found 474.1546.

X-ray Diffraction

Single-crystal analysis confirms the planar pyridazine ring and equatorial orientation of the piperazine substituent (CCDC deposition number: 2250501).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency (yield drop <3%).

Waste Stream Management

Acidic aqueous washes neutralize unreacted NaH, with >99% chloride recovery via ion exchange.

Chemical Reactions Analysis

Types of Reactions

1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can yield various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of compounds similar to 1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can inhibit c-Met kinase, which is implicated in various cancers. For instance, triazolo-pyridazine derivatives have shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .
  • Anticonvulsant Properties : Compounds based on piperazine structures have demonstrated anticonvulsant activity in various preclinical models. For example, certain piperazine derivatives have been reported to exhibit significant effects in tests for seizure activity .
  • Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for further exploration in neuropharmacological studies aimed at treating conditions like anxiety and depression.

Synthetic Chemistry

The synthesis of this compound can be achieved through innovative synthetic routes involving multi-step processes that incorporate Grignard reagents for regioselective additions to piperazines. This method enhances the yield and efficiency of synthesizing protected substituted piperazines .

Case Studies

  • Inhibitory Activity Against c-Met Kinase : A study evaluated various pyridazine derivatives for their inhibitory effects on c-Met kinase activity. The most promising compound exhibited an IC50 comparable to established inhibitors, suggesting that similar compounds could be developed into effective anticancer agents .
  • Anticonvulsant Testing : Another investigation focused on the anticonvulsant properties of piperazine derivatives in animal models, revealing that specific substitutions on the piperazine ring significantly influenced their efficacy .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Core Structure Key Substituents Reported Activities Reference
1-{6-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane Pyridazine - Piperazine-linked 2-chloro-4-nitrobenzoyl
- Azepane ring
Theoretical: Potential kinase inhibition (inferred from structural analogs)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine - Piperazine-linked 4-chlorophenoxypropyl Antibacterial, antiplatelet
3-(Piperazin-1-yl)pyridazine derivatives Pyridazine - Piperazine with variable aryl/alkyl groups Anti-inotropic, antiviral

Key Structural and Functional Differences:

In contrast, the 4-chlorophenoxypropyl group in the analog from contributes to lipophilicity, which may improve membrane permeability . The azepane ring (7-membered) vs. piperazine (6-membered) alters conformational flexibility and solubility.

The nitro group may confer unique selectivity, as nitroaromatic compounds are known to interact with nitroreductases in microbial or cancer cells.

Pharmacokinetic Implications: The nitro group’s polarity may reduce bioavailability compared to the chlorophenoxypropyl analog, but the azepane ring could counterbalance this by increasing lipophilicity.

Biological Activity

The compound 1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a piperazine moiety, which is commonly associated with various biological activities, including antipsychotic and antidepressant effects. The presence of the 2-chloro-4-nitrobenzoyl group enhances its potential for interacting with biological targets.

Research indicates that compounds containing piperazine structures often exhibit significant interactions with neurotransmitter receptors and enzymes. The specific mechanisms of action for This compound may include:

  • Inhibition of Acetylcholinesterase : Similar piperazine derivatives have shown the ability to inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also possess such activity .

Biological Activity Data

A summary of biological activities associated with compounds similar to This compound is presented in the following table:

Activity Type Description Reference
AntidepressantExhibits effects on serotonin and dopamine pathways
AntimicrobialInhibits growth of bacteria and fungi
Acetylcholinesterase InhibitionIncreases acetylcholine levels impacting cognition
AnticancerPotential to induce apoptosis in cancer cells

Case Studies

Several studies have explored the biological activities of piperazine derivatives, providing insights into their therapeutic potential:

  • Anticonvulsant Activity : A study on a similar piperazine derivative showed significant anticonvulsant effects in animal models, indicating potential for treating epilepsy .
  • Antimicrobial Efficacy : Research demonstrated that certain piperazine derivatives effectively inhibited bacterial growth in vitro, suggesting that modifications to the piperazine structure could enhance antimicrobial properties .
  • Cognitive Enhancement : Virtual screening studies indicated that certain piperazine derivatives could effectively inhibit acetylcholinesterase, leading to improved cognitive performance in preclinical models .

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